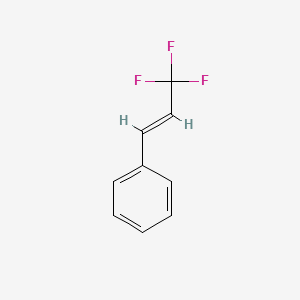
(3,3,3-Trifluoroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H7F3 It is characterized by the presence of a trifluoromethyl group attached to a propene chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)benzene typically involves the reaction of benzene with 3,3,3-trifluoropropene under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of potassium fluoride and N,N-dimethylformamide at elevated temperatures . Another approach involves the use of sodium hydride in tetrahydrofuran, followed by heating at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted benzenes, epoxides, and various substituted aromatic compounds.
Scientific Research Applications
(3,3,3-Trifluoroprop-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: A similar compound with a different position of the double bond.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: A chlorinated derivative with similar properties.
Uniqueness
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and the double bond in the propene chain can significantly influence its reactivity and interactions with other molecules.
Properties
CAS No. |
74031-46-2 |
|---|---|
Molecular Formula |
C9H7F3 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
HKADMMFLLPJEAG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



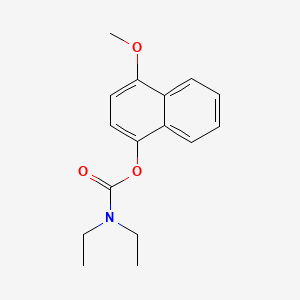
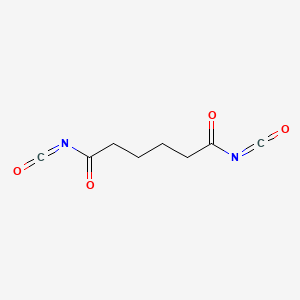

![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

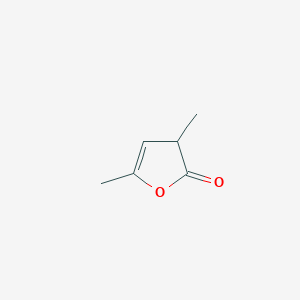
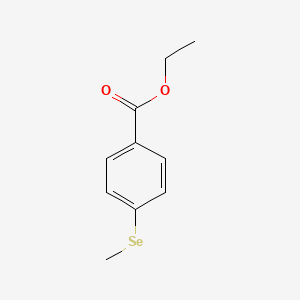
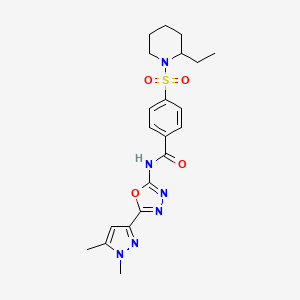
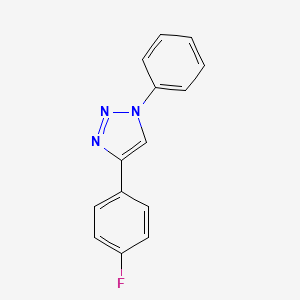
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
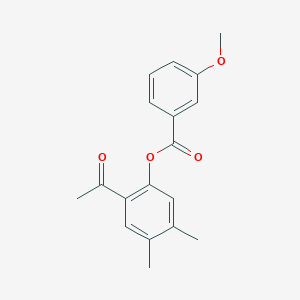
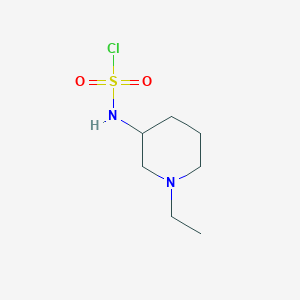
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
